(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol

描述

(5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915920-77-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at position 5 and a hydroxymethyl group at position 2. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol.

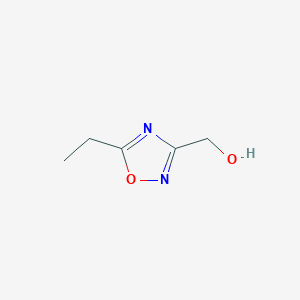

Structure

2D Structure

属性

IUPAC Name |

(5-ethyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTPYSSBXLVYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650868 | |

| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-77-3 | |

| Record name | 5-Ethyl-1,2,4-oxadiazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Amidoximes to Form 1,2,4-Oxadiazoles

A common and efficient approach to synthesize 1,2,4-oxadiazoles involves the cyclization of amidoximes. Amidoximes are prepared by reacting nitriles with hydroxylamine, and their subsequent cyclization yields the oxadiazole ring.

-

- Amidoximes are cyclized using reagents such as 1,1'-carbonyldiimidazole or methylchloroformate.

- The reaction is typically carried out in solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO).

- Triethylamine is often used as a base to facilitate the reaction.

- The cyclization proceeds at room temperature or slightly elevated temperatures over 18–48 hours.

-

- A stirred solution of the amidoxime in DMSO is treated with triethylamine.

- The appropriate acylating agent (e.g., anhydride or acid chloride) is added.

- The mixture is stirred at room temperature, then poured into crushed ice to precipitate the product.

- The solid is filtered, washed, and dried under vacuum.

This method allows for the introduction of alkyl substituents such as the ethyl group at the 5-position of the oxadiazole ring by selecting the corresponding acylating agents during cyclization.

Preparation of Acid Hydrazides and Subsequent Cyclization

Another route involves the synthesis of acid hydrazides from carboxylic acids, followed by cyclization to form the oxadiazole ring:

Step 1: Esterification

- Carboxylic acids are esterified using methanol in the presence of catalytic sulfuric acid.

Step 2: Hydrazide Formation

- The ester is then reacted with hydrazine hydrate to form the acid hydrazide.

Step 3: Cyclodehydration

- The acid hydrazide undergoes cyclodehydration with reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the 1,2,4-oxadiazole ring.

-

- The ethyl substituent can be introduced by starting with propionic acid derivatives.

- The methanol group at the 3-position can be incorporated by selective reduction or functional group transformation after ring formation.

This method is well-documented for synthesizing various 1,2,4-oxadiazole derivatives with alkyl substituents.

Reflux of Semicarbazides with Aldehydes in Ethanol-Water System

An alternative synthetic method involves the condensation of substituted phenyl semicarbazides with aromatic aldehydes:

-

- The reaction is carried out under reflux for 10–12 hours.

- A catalytic amount of sodium bisulfite (NaHSO3) is used.

- The solvent system is ethanol-water in a 1:2 volume ratio.

-

- After completion, the reaction mixture is concentrated.

- The product is precipitated by pouring into crushed ice, filtered, washed, dried, and recrystallized.

-

- Thin layer chromatography (TLC) is used to monitor the reaction progress.

This method is more commonly applied for synthesizing 5-substituted 1,3,4-oxadiazoles but can be adapted for 1,2,4-oxadiazole derivatives with appropriate modifications.

Summary Table of Preparation Methods

Research Findings and Considerations

- The cyclization of amidoximes using carbonyldiimidazole in 1,4-dioxane or methylchloroformate provides a convenient route to oxadiazole derivatives with good control over substitution patterns.

- The acid hydrazide method allows for the synthesis of a broad range of 1,2,4-oxadiazole derivatives by varying the starting carboxylic acid, enabling the introduction of ethyl groups at the 5-position.

- Reaction monitoring by TLC and purification by recrystallization are standard practices to ensure product purity and yield optimization.

- The choice of reagents and conditions depends on the desired substitution pattern and functional groups, with a balance between reaction time, yield, and operational simplicity.

化学反应分析

Types of Reactions: (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted oxadiazoles or other derivatives.

科学研究应用

Chemical Applications

Synthesis and Reactions

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol is primarily utilized as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can convert it into carboxylic acids or ketones.

- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) can yield amines or alcohols.

- Substitution : Nucleophilic substitution reactions can produce various substituted oxadiazoles or derivatives.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound's mechanism of action may involve disrupting microbial cell membranes, leading to cell death.

Case Study: Antimicrobial Activity

A study exploring the compound's efficacy against various bacterial strains demonstrated its potential as an antimicrobial agent. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its application in developing new antibacterial treatments.

Medicinal Chemistry

Drug Development

The compound has been investigated for its role in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its structural features allow it to interact with biological targets effectively.

Case Study: Drug Design

In a study focused on the design of novel anticancer agents, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed promising activity against several cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Industrial Applications

Agrochemicals Production

this compound is also used in the production of agrochemicals. Its applications include serving as an intermediate in synthesizing herbicides and fungicides.

Case Study: Agrochemical Synthesis

In industrial settings, the compound has been utilized to create formulations that enhance crop protection against fungal pathogens. Field trials have shown improved efficacy compared to traditional agrochemicals.

作用机制

The mechanism by which (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol and their properties:

Physicochemical Properties

- Solubility: The hydroxymethyl group in this compound enhances polarity compared to non-polar analogs like 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline. However, it is less soluble in water than (5-Methyl-1,2,4-oxadiazol-3-yl)methanol due to the larger ethyl group .

- Melting Points : Substituents significantly influence melting points. For example, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridine melts at 97–99°C , while bulkier aromatic derivatives (e.g., 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline) likely exhibit higher melting points due to stronger intermolecular interactions .

生物活性

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the cyclization of ethyl hydrazinecarbothioamide with formic acid under controlled temperature and pressure conditions. This process yields high-purity compounds suitable for biological evaluation . The compound features a heterocyclic structure that includes nitrogen and oxygen atoms, contributing to its unique reactivity and biological activity.

Biological Activity Overview

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated cytotoxic effects against several human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The antiproliferative activity was assessed using the MTT assay, which measures cell viability after treatment with the compound .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors within microbial cells or cancerous tissues. This interaction could modulate their activity and lead to therapeutic effects. Additionally, factors such as solubility and stability influenced by the ethyl group may play a role in enhancing its bioactivity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of oxadiazole derivatives:

-

Antimicrobial Efficacy

A study reported that derivatives of 1,2,4-oxadiazoles exhibited potent activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The rapid killing rates observed in time-kill assays suggest that these compounds could be developed into effective antimicrobial agents . -

Anticancer Activity

In a screening of various oxadiazole analogues for anticancer properties, specific derivatives showed significant cytotoxicity against melanoma and leukemia cell lines. The most active compounds were identified through a series of assays that evaluated their growth inhibition capabilities .

Data Table: Biological Activities of this compound

常见问题

Q. What are the common synthetic routes for (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of amidoxime precursors with esters or carboxylic acids under dehydrating conditions. A key method uses propionic anhydride and HClO₄-SiO₂ as catalysts in solvents like DMSO at controlled temperatures (80°C for 6 minutes). Optimization focuses on yield and purity via Design of Experiments (DoE) to adjust parameters like solvent polarity, temperature, and catalyst loading .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation employs spectroscopic techniques:

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Solubility varies with solvents: freely soluble in methanol, slightly in acetonitrile, and insoluble in water. Stability tests (e.g., HPLC at 25°C over 24 hours) assess degradation under light, heat, and pH extremes. Storage recommendations include inert atmospheres and desiccants .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) for anti-inflammatory applications. Validation includes in vitro assays (IC₅₀) and in vivo models (e.g., rodent paw edema) .

Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?

Discrepancies (e.g., IC₅₀ ranging from 92.4 µM in HeLa to inactive in MCF-7) are addressed by:

- Mechanistic Profiling : RNA sequencing to identify pathway-specific responses.

- Structural Modifications : Introducing electron-withdrawing groups at the 5-position to enhance cellular uptake .

Q. How is crystallographic refinement performed for oxadiazole derivatives with low-resolution data?

SHELXL is used for high-resolution refinement, while twin-resolution (SHELXT) handles twinned crystals. Challenges like thermal motion are mitigated by anisotropic displacement parameters and hydrogen-bonding network analysis .

Methodological Case Studies

Case Study: Optimizing Anti-inflammatory Derivatives via DoE

A DoE matrix varied substituents (R = -OCH₃, -NO₂) and reaction times. The optimal derivative (R = -CF₃, 12-hour reaction) reduced paw edema by 60% at 25 mg/kg in rats, validated by ANOVA (p < 0.05) .

Case Study: Addressing Low Bioavailability in Pharmacokinetic Studies

Poor oral absorption (AUC = 12 µg·h/mL) was improved via prodrug strategies (e.g., esterification of the hydroxymethyl group), increasing AUC to 45 µg·h/mL in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。